Cas no 1853229-59-0 (5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)
5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane Chemical and Physical Properties
Names and Identifiers
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- 5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- (5-bromothiophen-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
- 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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- Inchi: 1S/C10H10BrNO2S/c11-9-2-1-8(15-9)10(13)12-4-7-3-6(12)5-14-7/h1-2,6-7H,3-5H2
- InChI Key: WLSRPJQKIWBBND-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(N2CC3CC2CO3)=O)S1
Computed Properties
- Exact Mass: 286.96156 g/mol
- Monoisotopic Mass: 286.96156 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 288.16
- XLogP3: 2.3
- Topological Polar Surface Area: 57.8
5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6559-6007-2μmol |
5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853229-59-0 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6559-6007-5μmol |
5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853229-59-0 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6559-6007-10μmol |
5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853229-59-0 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6559-6007-20μmol |
5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853229-59-0 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6559-6007-1mg |
5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853229-59-0 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6559-6007-2mg |
5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853229-59-0 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6559-6007-3mg |
5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853229-59-0 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6559-6007-4mg |
5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853229-59-0 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6559-6007-5mg |
5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853229-59-0 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6559-6007-10mg |
5-(5-bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane |
1853229-59-0 | 10mg |
$118.5 | 2023-09-08 |
5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Introduction to 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane (CAS No. 1853229-59-0)
The compound 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, identified by its CAS number 1853229-59-0, is a sophisticated molecule with significant potential in the field of pharmaceutical chemistry and drug discovery. This bicyclic structure, featuring a thiophene ring and an azabicyclo[2.2.1]heptane core, presents a unique framework that has garnered attention for its versatility in medicinal chemistry applications.
At the heart of this compound's appeal lies its intricate architecture, which combines the rigidity of a bicyclic system with the functional diversity of heterocyclic moieties. The presence of a 5-bromothiophene-2-carbonyl group not only introduces a reactive site for further chemical modification but also contributes to the molecule's overall electronic properties, making it a valuable scaffold for designing novel bioactive entities.
In recent years, there has been growing interest in the development of heterocyclic compounds as pharmacological agents due to their ability to interact with biological targets in complex ways. The 2-oxa-5-azabicyclo[2.2.1]heptane moiety, in particular, has been explored for its potential in modulating various biological pathways, including those relevant to neurological disorders and inflammatory conditions. This structural motif is known for its ability to mimic natural product scaffolds, which are often the basis for successful therapeutic interventions.
The incorporation of a bromine atom in the thiophene ring enhances the compound's reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations enable the introduction of diverse substituents, expanding the chemical space available for drug discovery efforts. The resulting derivatives can be screened for their biological activity, with the aim of identifying compounds that exhibit potent and selective interactions with disease-relevant targets.
Recent studies have highlighted the importance of bicyclic structures in drug design, emphasizing their ability to optimize pharmacokinetic properties such as solubility and metabolic stability. The 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane molecule exemplifies this trend, offering a promising platform for developing next-generation therapeutics. Its unique structural features make it particularly well-suited for applications in areas where precise molecular recognition is crucial.
The compound's potential extends beyond its use as an intermediate in synthetic chemistry; it also holds promise as a lead compound for further optimization. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly assess the biological activity of derivatives derived from this scaffold. This approach allows for the identification of novel molecules with improved pharmacological profiles, ultimately accelerating the drug discovery process.
In addition to its pharmaceutical applications, this compound has shown promise in materials science and chemical biology research. Its rigid bicyclic framework provides a stable platform for studying molecular interactions at the atomic level, making it a valuable tool for understanding complex biological processes. Furthermore, its reactivity profile allows for the synthesis of novel materials with tailored properties, which could find applications in areas such as catalysis and polymer science.
The synthesis of 5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane represents a significant achievement in synthetic organic chemistry, demonstrating the ability to construct complex molecular architectures with high precision. The methodologies developed for its preparation have broader implications for the field, providing new tools and strategies for constructing related scaffolds. These advancements contribute to the growing arsenal of synthetic techniques available to medicinal chemists and materials scientists alike.
As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is likely to grow. The combination of structural complexity and functional diversity makes it an attractive candidate for further exploration, offering opportunities to develop innovative solutions across multiple disciplines. By harnessing its potential, scientists can push the boundaries of what is possible in pharmaceuticals and beyond.
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